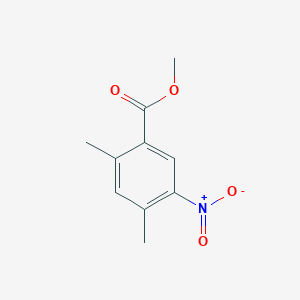

Methyl 2,4-dimethyl-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dimethyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-7(2)9(11(13)14)5-8(6)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAORUQFQPFOSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448423 | |

| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202264-66-2 | |

| Record name | methyl 2,4-dimethyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2,4-dimethyl-5-nitrobenzoate

CAS Number: 202264-66-2

This technical guide provides a comprehensive overview of Methyl 2,4-dimethyl-5-nitrobenzoate, including its chemical properties, a detailed potential synthesis protocol, and its prospective applications in research and development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 202264-66-2 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Solid (predicted) | [1] |

| Purity | Typically >95% | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane (predicted). | |

| ¹H NMR Spectrum | Not available | |

| ¹³C NMR Spectrum | Not available | |

| Infrared Spectrum | Not available | |

| Mass Spectrum | Not available |

Synthesis

The synthesis of this compound can be conceptually approached through a two-step process starting from 2,4-dimethylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure based on established methods for the synthesis of structurally similar nitroaromatic compounds and Fischer esterification.[3][4][5] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid

-

Materials and Reagents:

-

2,4-dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,4-dimethylbenzoic acid to a cooled solution of concentrated sulfuric acid. Stir the mixture until the acid is completely dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid while maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

The crude 2,4-dimethyl-5-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified product under vacuum.

-

Step 2: Synthesis of this compound (Fischer Esterification)

-

Materials and Reagents:

-

2,4-dimethyl-5-nitrobenzoic acid (from Step 1)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or other suitable organic solvent

-

-

Procedure:

-

Dissolve the dried 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the methyl ester functionality on the benzene ring allows for a variety of chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: As a substituted nitrobenzoate, this compound is a potential precursor for the synthesis of more complex molecules with potential biological activity.[6][7]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding Methyl 2-amino-4,5-dimethylbenzoate. This amino derivative can then be used as a building block for the synthesis of various heterocyclic compounds and other pharmacologically relevant scaffolds.

-

Biological Evaluation: While no specific biological activity has been reported for this compound, other nitrobenzoate derivatives have been investigated for their potential as antifungal and antimycobacterial agents.[6][7] This suggests that the title compound and its derivatives could be of interest for screening in these and other therapeutic areas. Studies have also shown that certain Pseudomonas strains exhibit chemotaxis towards nitrobenzoates, indicating a potential role in bioremediation research.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar nitroaromatic compounds, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[11]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all appropriate safety precautions in place.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,4-dimethyl-5-nitrobenzoate, a valuable intermediate in organic synthesis. While specific experimental data for this compound is not widely available in published literature, this guide consolidates known information and provides established protocols for related compounds to facilitate its synthesis and potential applications in research and development.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester functional group, makes it a versatile building block in the synthesis of more complex molecules.[1] It is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Weight | 209.2 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Physical Form | Solid | CymitQuimica |

| Purity | 95% | CymitQuimica |

| Storage Condition | Room temperature, dry | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in the surveyed literature. However, based on established methods for the synthesis of structurally related nitroaromatic compounds and benzoic acid esters, a two-step synthetic pathway is proposed:

-

Nitration of 2,4-dimethylbenzoic acid to form 2,4-dimethyl-5-nitrobenzoic acid.

-

Fischer esterification of 2,4-dimethyl-5-nitrobenzoic acid to yield this compound.

Synthesis of 2,4-dimethyl-5-nitrobenzoic acid (Hypothetical Protocol)

This protocol is adapted from general nitration procedures for aromatic compounds.

Materials:

-

2,4-dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve a specific molar amount of 2,4-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

-

Prepare the nitrating mixture by slowly adding a molar excess of concentrated nitric acid to a separate portion of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the cooled solution of 2,4-dimethylbenzoic acid. Maintain the reaction temperature below 15°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period to ensure complete nitration.

-

Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude 2,4-dimethyl-5-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Synthesis of this compound (Hypothetical Protocol)

This protocol is based on the Fischer esterification of carboxylic acids.

Materials:

-

2,4-dimethyl-5-nitrobenzoic acid

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine the synthesized 2,4-dimethyl-5-nitrobenzoic acid with an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, based on the structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the two aromatic protons, the three protons of the ester methyl group, and the six protons of the two aromatic methyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing nitro group and the methyl groups.

-

¹³C NMR: Resonances for the ten carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group, the N-O stretching of the nitro group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 209.2 g/mol , along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known application is as a chemical intermediate in the synthesis of other compounds.[1] Further research is required to explore its potential pharmacological properties.

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed two-step synthesis of this compound.

References

An In-depth Technical Guide to Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethyl-5-nitrobenzoate is a solid chemical compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol .[1][2] Identified by the CAS Number 202264-66-2, this aromatic ester serves as a versatile intermediate in organic synthesis.[1][2] Its primary applications lie in the laboratory synthesis of more complex molecules for the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to research and development.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two methyl groups at positions 2 and 4, a nitro group at position 5, and a methyl ester group at position 1.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 202264-66-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.2 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general organic chemistry principles and synthetic routes for analogous compounds, a plausible two-step synthesis can be proposed. This involves the nitration of 2,4-dimethylbenzoic acid followed by the esterification of the resulting 2,4-dimethyl-5-nitrobenzoic acid.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Detailed Hypothetical Protocols:

Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzoic Acid

A potential method for the synthesis of 2-methyl-4-nitrobenzoic acid involves the oxidation of 4-nitro-o-xylene using a free radical initiator and a phase transfer catalyst with dilute nitric acid as the oxidant.[3] A similar approach could likely be adapted for the synthesis of 2,4-dimethyl-5-nitrobenzoic acid from the corresponding nitrated xylene isomer. Another patent describes the synthesis of 2-methyl-4-nitrobenzoic acid starting from toluene through a multi-step process involving nitration, reduction, and subsequent oxidation.[4]

Step 2: Esterification of 2,4-Dimethyl-5-nitrobenzoic Acid

The esterification of nitrobenzoic acids can be achieved through various methods. A common laboratory procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture to reflux.[5][6] The reaction is an equilibrium process, and removal of water as it is formed can drive the reaction towards the product.[6] Alternative esterification methods for nitrobenzoic acids have also been described in patents, including the use of different catalysts and reaction conditions to improve yield and purity.[5][7]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound (CAS 202264-66-2) is not available in the public domain. The available spectral data is for isomeric compounds. For instance, ¹H NMR and IR spectra for methyl 2-nitrobenzoate and methyl p-nitrobenzoate are accessible.[8][9][10][11][12] Mass spectrometry data is also available for isomers like methyl 3-nitrobenzoate and methyl 2-methyl-4-nitrobenzoate.[13][14] Researchers working with this compound would need to perform their own analytical characterization.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis.[13] Its functional groups—the nitro group and the methyl ester—provide reactive sites for a variety of chemical transformations.

Potential Chemical Transformations and Their Relevance:

Caption: Potential synthetic transformations of this compound and their applications.

The reduction of the nitro group to an amine is a common and crucial transformation in the synthesis of pharmaceuticals and agrochemicals.[15] This would yield Methyl 5-amino-2,4-dimethylbenzoate, a valuable intermediate for the construction of more complex, biologically active molecules. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, further expanding the synthetic possibilities.

While no specific drug candidates or signaling pathway interactions involving this compound have been identified in the reviewed literature, its structural motifs are present in various biologically active compounds. For example, substituted nitroaromatic compounds are known to have antimicrobial properties.[3] Therefore, derivatives of this compound could be explored for the development of new therapeutic agents.

Safety and Handling

A specific safety data sheet (SDS) for this compound (CAS 202264-66-2) is available from suppliers.[1] As with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, users should consult the SDS provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and dyes. While detailed experimental and spectroscopic data for this specific isomer are not widely published, its structural features suggest a range of possible chemical transformations that are of interest to the research and drug development community. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 8. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR [m.chemicalbook.com]

- 9. METHYL 2-NITROBENZOATE(606-27-9) IR Spectrum [m.chemicalbook.com]

- 10. Methyl p-nitro benzoate [webbook.nist.gov]

- 11. Methyl 2-Methyl-4-nitrobenzoate(62621-09-4) 1H NMR spectrum [chemicalbook.com]

- 12. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 15. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

Spectroscopic and Synthetic Profile of Methyl 2,4-dimethyl-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Methyl 2,4-dimethyl-5-nitrobenzoate. The information presented is intended to support research and development activities where this compound may be of interest as a chemical intermediate or building block. Due to the limited availability of experimental data, this guide relies on predicted spectroscopic information from validated computational models.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions offer valuable insights into the structural features of the molecule and can aid in its identification and characterization.

Table 1: Predicted ¹H NMR Data

(Source: Chemicalize)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.28 | s | 1H | Ar-H (H-6) |

| 7.35 | s | 1H | Ar-H (H-3) |

| 3.89 | s | 3H | -OCH₃ |

| 2.62 | s | 3H | Ar-CH₃ (C-4) |

| 2.41 | s | 3H | Ar-CH₃ (C-2) |

Table 2: Predicted ¹³C NMR Data

(Source: Chemicalize)

| Chemical Shift (ppm) | Assignment |

| 165.9 | C=O (ester) |

| 147.8 | C-5 (Ar-NO₂) |

| 143.2 | C-4 (Ar-CH₃) |

| 137.9 | C-2 (Ar-CH₃) |

| 132.1 | C-1 (Ar-COOCH₃) |

| 131.5 | C-6 (Ar-H) |

| 124.9 | C-3 (Ar-H) |

| 52.7 | -OCH₃ |

| 20.9 | Ar-CH₃ (C-4) |

| 19.8 | Ar-CH₃ (C-2) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1530, ~1350 | Strong | N-O stretch (nitro group) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 209.07 | ~95% | [M]⁺ (Molecular Ion) |

| 178.07 | ~100% | [M - OCH₃]⁺ |

| 150.08 | ~40% | [M - COOCH₃]⁺ |

| 132.06 | ~30% | [M - NO₂ - OCH₃]⁺ |

| 104.06 | ~25% | [C₇H₆O]⁺ |

| 91.05 | ~20% | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the nitration of 2,4-dimethylbenzoic acid followed by esterification.

Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid

This procedure is adapted from general methods for the nitration of aromatic carboxylic acids.

Materials:

-

2,4-dimethylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2,4-dimethylbenzoic acid to chilled concentrated sulfuric acid while stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.

-

Slowly add the nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly over crushed ice with stirring.

-

The precipitated 2,4-dimethyl-5-nitrobenzoic acid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Step 2: Synthesis of this compound (Esterification)

This procedure follows a standard Fischer esterification protocol.

Materials:

-

2,4-dimethyl-5-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,4-dimethyl-5-nitrobenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Mandatory Visualization

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and methyl groups in similar molecules.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 1H |

| H-3 (Aromatic) | ~ 7.3 - 7.5 | Singlet (s) | 1H |

| OCH₃ (Ester) | ~ 3.9 | Singlet (s) | 3H |

| Ar-CH₃ at C-4 | ~ 2.5 - 2.6 | Singlet (s) | 3H |

| Ar-CH₃ at C-2 | ~ 2.3 - 2.4 | Singlet (s) | 3H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with proton assignments.

Experimental Protocol

The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[1] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.

-

The instrument is locked onto the deuterium signal of the solvent (CDCl₃).

-

The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.

-

The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-10 ppm for this type of molecule).

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.

-

The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

-

The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.

References

13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted nitrobenzoates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of this important class of organic compounds. This document details experimental protocols, presents a compilation of 13C NMR chemical shift data, and offers insights into the substituent effects that govern the observed spectral patterns.

Introduction

Substituted nitrobenzoates are a significant class of molecules in medicinal chemistry and materials science. The nitro group, a strong electron-withdrawing group, and the benzoate ester functionality, along with other substituents on the aromatic ring, create a diverse electronic environment. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of these compounds. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure. Understanding the interplay of substituent effects on the 13C NMR spectra is crucial for accurate spectral interpretation and the confirmation of desired molecular structures.

Experimental Protocols

The following section outlines a general procedure for acquiring high-quality 13C NMR spectra of solid substituted nitrobenzoates.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution 13C NMR spectra.

-

Sample Purity: The sample should be of high purity to avoid interference from impurities in the spectrum.

-

Sample Amount: For a standard 5 mm NMR tube, approximately 10-50 mg of the solid compound is required.[1][2] The exact amount will depend on the molecular weight of the compound and its solubility.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Common choices for substituted nitrobenzoates include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Procedure:

-

Weigh the desired amount of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution if necessary.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

-

Cap the NMR tube securely and wipe the outside of the tube clean before inserting it into the spectrometer.

-

NMR Data Acquisition

The following are typical acquisition parameters for 13C NMR of small organic molecules. These may need to be optimized for specific instruments and samples.

-

Spectrometer Frequency: Experiments are typically performed on spectrometers with frequencies of 100 MHz or higher for ¹³C nuclei.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is commonly used.[5]

-

Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.[5]

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons in small molecules to relax, although quaternary carbons may require longer delays for quantitative analysis.[5]

-

Pulse Angle: A flip angle of 30-45 degrees is often used to allow for a shorter relaxation delay and faster acquisition.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of chemical shifts for organic molecules.

-

Temperature: Experiments are typically conducted at room temperature (around 298 K).

Quantitative 13C NMR Data

The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a selection of substituted nitrobenzoates. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent used is Chloroform-d (CDCl₃) unless otherwise specified.

Table 1: 13C NMR Chemical Shifts of Methyl Nitrobenzoates

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | O-CH₃ |

| Methyl 2-nitrobenzoate | 129.8 | 148.9 | 124.1 | 132.9 | 128.0 | 131.5 | 165.2 | 52.8 |

| Methyl 3-nitrobenzoate | 132.2 | 124.5 | 148.3 | 127.5 | 129.8 | 135.4 | 164.4 | 52.8 |

| Methyl 4-nitrobenzoate | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 165.1 | 52.8 |

Table 2: 13C NMR Chemical Shifts of Ethyl Nitrobenzoates

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | O-CH₂ | CH₃ |

| Ethyl 2-nitrobenzoate | 130.0 | 148.8 | 123.9 | 132.7 | 127.8 | 131.3 | 164.8 | 62.1 | 14.1 |

| Ethyl 3-nitrobenzoate | 132.4 | 124.3 | 148.2 | 127.3 | 129.6 | 135.2 | 164.0 | 62.0 | 14.2 |

| Ethyl 4-nitrobenzoate | 135.8 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 164.4 | 61.9 | 14.2 |

Table 3: 13C NMR Chemical Shifts of Other Substituted Nitrobenzoates

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | Other Carbons |

| Methyl 2-amino-5-nitrobenzoate | 109.8 | 153.2 | 118.9 | 125.7 | 142.1 | 128.9 | 167.5 | O-CH₃: 52.3 |

| Methyl 4-chloro-3-nitrobenzoate | 133.1 | 132.5 | 149.5 | 135.2 | 124.8 | 128.7 | 163.8 | O-CH₃: 53.2 |

| Methyl 4-methoxy-3-nitrobenzoate | 123.4 | 114.7 | 150.2 | 158.9 | 108.2 | 129.1 | 164.5 | O-CH₃: 52.9, Ar-OCH₃: 56.6 |

| 3-Cyanobenzoic acid | 133.8 | 133.5 | 117.8 | 137.5 | 130.4 | 131.0 | 169.2 | CN: 112.5 |

Note: The numbering of the aromatic carbons starts from the carbon bearing the ester group (C-1).

Analysis of Substituent Effects

The chemical shifts of the aromatic carbons in substituted nitrobenzoates are primarily influenced by the electronic effects of the substituents: the ester group (-COOR), the nitro group (-NO₂), and any other substituents on the ring. These effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effect: This is the through-bond polarization of electrons due to the electronegativity difference between atoms. Both the ester and nitro groups are electron-withdrawing through induction, which deshields (shifts to higher ppm) the attached and nearby carbons.

-

Resonance Effect: This involves the delocalization of π-electrons through the aromatic system.

-

The nitro group is a strong -R (resonance-withdrawing) group, which withdraws electron density from the ortho and para positions. This leads to significant deshielding of these carbons.

-

The ester group is also a -R group, contributing to the deshielding of the ortho and para carbons.

-

Electron-donating groups (e.g., -NH₂, -OCH₃) are +R groups, donating electron density to the ring, particularly at the ortho and para positions, causing shielding (a shift to lower ppm).

-

The interplay of these effects determines the final chemical shift of each aromatic carbon.

Logical Relationship of Substituent Effects on 13C Chemical Shifts

The following diagram illustrates the logical flow of how substituent electronic effects influence the 13C NMR chemical shifts of the aromatic carbons in a para-substituted nitrobenzoate.

Caption: Influence of substituent electronic effects on 13C chemical shifts.

Experimental Workflow for 13C NMR Analysis

The following diagram outlines the typical workflow for the 13C NMR analysis of a substituted nitrobenzoate sample.

Caption: Workflow for 13C NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR analysis of substituted nitrobenzoates. The presented quantitative data, experimental protocols, and the discussion of substituent effects offer a solid foundation for researchers and scientists working with these compounds. Accurate interpretation of 13C NMR spectra, guided by the principles outlined herein, is an indispensable tool for the structural verification and characterization of novel substituted nitrobenzoates in various fields of chemical and pharmaceutical research.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds

Audience: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of aromatic nitro compounds. It details the characteristic vibrational frequencies, factors influencing these absorptions, and standard experimental protocols, serving as a vital resource for the structural elucidation and characterization of these molecules.

Core Principles of IR Spectroscopy of Aromatic Nitro Compounds

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For aromatic nitro compounds, the IR spectrum is dominated by several key features: the highly polar nitro (NO₂) group, which gives rise to strong and characteristic absorption bands, and the vibrations associated with the aromatic ring.[2]

The diagnostic power of IR spectroscopy lies in its ability to identify functional groups. The NO₂ group, in particular, produces two of the most characteristic and intense bands in the mid-infrared region, making its presence in a molecule relatively easy to confirm.[2] These bands arise from the symmetric and asymmetric stretching vibrations of the two N-O bonds.

Characteristic Vibrational Modes and Frequencies

The infrared spectrum of an aromatic nitro compound is a composite of absorptions arising from the nitro group and the substituted benzene ring. The most significant of these are summarized below.

Nitro Group Vibrations

The nitro group (NO₂) is the most prominent feature in the IR spectrum of these compounds. Due to the large change in dipole moment during vibration, the N-O stretching bands are typically very strong.[2]

-

Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3] This band results from the two N-O bonds stretching out of phase. Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[3][4]

-

Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[3][5] It corresponds to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[4]

-

C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[2]

-

NO₂ Bending (Scissoring): A medium intensity scissoring or deformation band can also be observed, typically around 850 cm⁻¹ .[2]

Aromatic Ring Vibrations

The aromatic ring itself gives rise to a series of characteristic absorptions that confirm its presence and can provide clues about its substitution pattern.

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6] The presence of absorption in this area is a strong indicator of hydrogens attached to sp²-hybridized carbon atoms (alkenes or aromatics).[5]

-

Aromatic C=C In-Ring Stretch: These vibrations cause a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[5][7] Often, two distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[7]

-

C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The position of these bands is highly characteristic of the substitution pattern on the aromatic ring.[6] However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate the interpretation of these patterns.[2]

-

Overtone/Combination Bands: A pattern of weak bands is often observed in the 2000-1665 cm⁻¹ region. The specific pattern of these weak absorptions is also highly indicative of the ring's substitution pattern.[6]

Data Presentation: Summary of Vibrational Frequencies

The following tables summarize the key quantitative data for the IR analysis of aromatic nitro compounds.

Table 1: Characteristic IR Absorption Frequencies of Aromatic Nitro Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Diagnostic for hydrogens on an aromatic ring.[5][6] |

| Asymmetric NO₂ Stretch (ν_as) | 1550 - 1475 | Strong | One of the most characteristic bands for nitroaromatics.[3] |

| Aromatic C=C Stretch | 1600 - 1585 | Medium | In-ring skeletal vibrations.[6] |

| Aromatic C=C Stretch | 1500 - 1400 | Medium | In-ring skeletal vibrations.[6] |

| Symmetric NO₂ Stretch (ν_s) | 1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics.[3] |

| C-N Stretch | 890 - 835 | Medium | Can sometimes overlap with other bands.[2] |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is dependent on the ring substitution pattern.[6] |

Table 2: C-H Out-of-Plane (OOP) Bending Frequencies and Aromatic Substitution Patterns

| Substitution Pattern | OOP Bending Frequency Range (cm⁻¹) |

| Monosubstituted | 770 - 730 and 710 - 690 |

| Ortho-disubstituted | 770 - 735 |

| Meta-disubstituted | 810 - 750 and 710 - 690 |

| Para-disubstituted | 840 - 810 |

Note: These ranges are general guidelines and can be influenced by the nature of the substituents.[6]

Factors Influencing Vibrational Frequencies

The precise positions of the NO₂ stretching frequencies are sensitive to the electronic environment of the molecule.

-

Electronic Effects: The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects.[8] When other substituents are present on the aromatic ring, they can modulate these effects.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) in the ortho or para positions increase electron density in the ring through resonance. This enhances conjugation with the NO₂ group, weakening the N-O bonds and causing a shift of both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a red shift).

-

Electron-Withdrawing Groups (EWGs) (e.g., -CN, -CHO) compete with the nitro group for electron density from the ring. This reduces the resonance interaction with the NO₂ group, strengthening the N-O bonds and shifting the stretching frequencies to higher wavenumbers (a blue shift).[9]

-

-

Steric Effects: If a bulky substituent is present in the ortho position, it can cause steric hindrance that forces the nitro group to twist out of the plane of the aromatic ring. This disruption of planarity reduces π-conjugation, leading to a shift in the NO₂ stretching frequencies towards higher values, closer to those of aliphatic nitro compounds.[10]

Caption: Influence of substituent electronic effects on NO₂ stretching frequencies.

Experimental Protocols

Obtaining a high-quality IR spectrum requires proper sample preparation. For solid aromatic nitro compounds, several methods are commonly employed.

Sample Preparation Methodologies

a) Potassium Bromide (KBr) Pellet Method This is a common technique for solid samples.[11]

-

Grinding: Grind 1-2 mg of the solid sample finely using an agate mortar and pestle.[11]

-

Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[11] KBr is used because it is transparent in the mid-IR region.[12]

-

Pressing: Transfer the mixture to a pellet die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[11][13]

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

b) Nujol Mull Method This method involves dispersing the solid sample in a mulling agent, typically mineral oil (Nujol).[13]

-

Grinding: Place a small amount of the solid sample in an agate mortar.

-

Mulling: Add a drop or two of Nujol and grind the mixture until it forms a smooth, translucent paste (a mull).[12] The solid particles should be ground to a size smaller than the wavelength of the IR radiation to minimize scattering.[13]

-

Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[13]

-

Analysis: Place the assembled plates in the spectrometer's sample holder. Note that the Nujol itself has absorption bands (around 2920, 2850, 1460, and 1380 cm⁻¹) which will be present in the spectrum and may obscure sample peaks.[12]

c) Thin Solid Film Method This is often the fastest method for soluble solids.[12][14]

-

Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a highly volatile solvent (e.g., methylene chloride, acetone, or diethyl ether).[12][14]

-

Deposition: Place a drop of the resulting solution onto the surface of a single salt plate (e.g., NaCl).[12]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound deposited on the plate.[14] The quality of the film can be visually assessed; it should be relatively even.[14]

-

Analysis: Mount the plate in the sample holder and acquire the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to avoid peaks that are too intense (saturated).[12]

d) Attenuated Total Reflectance (ATR) Method Modern FT-IR instruments are often equipped with an ATR accessory, which requires minimal sample preparation.[11]

-

Crystal Cleaning: Ensure the surface of the ATR crystal (often diamond or germanium) is clean.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[11]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.[11]

-

Analysis: Acquire the spectrum directly.

Instrumental Workflow

A typical FT-IR spectrometer, such as a Michelson interferometer-based system, follows a general workflow for data acquisition.[1][15]

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting IR absorption frequency | PPTX [slideshare.net]

- 10. IR and Raman spectra of nitroanthracene isomers: substitional effects based on density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. desy.de [desy.de]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Nitrobenzoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of the three structural isomers of methyl nitrobenzoate: methyl 2-nitrobenzoate (ortho), methyl 3-nitrobenzoate (meta), and methyl 4-nitrobenzoate (para). Understanding the distinct fragmentation pathways of these isomers is crucial for their unambiguous identification in complex matrices, a common requirement in pharmaceutical development, metabolite identification, and forensic analysis.

Introduction

Methyl nitrobenzoates are a class of organic compounds with significant applications in chemical synthesis and are often encountered as intermediates in the manufacturing of pharmaceuticals and other bioactive molecules. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification and quantification of these compounds. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint that can be used to distinguish between isomers.[1][2] The fragmentation patterns are influenced by the position of the nitro and methyl ester groups on the aromatic ring, leading to unique mass spectra for the ortho, meta, and para isomers.

Experimental Protocols

The data presented in this guide are based on standard electron ionization mass spectrometry techniques. While specific instrument parameters may vary, the following provides a typical experimental protocol for the analysis of methyl nitrobenzoates.

Sample Preparation: Samples of methyl nitrobenzoate isomers are typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for analysis. The GC separates the isomers and any impurities before they enter the mass spectrometer. Alternatively, a direct insertion probe can be used for pure samples.

Gas Chromatography (GC) Conditions (Typical):

-

Injection Port Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1] This energy level is standard for EI-MS as it provides reproducible fragmentation patterns and maximizes ionization efficiency.[1]

-

Ion Source Temperature: 200-250 °C.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Data Presentation: Quantitative Fragmentation Data

The relative abundances of the major fragment ions for the three isomers of methyl nitrobenzoate are summarized in the tables below. The data is compiled from the NIST Mass Spectrometry Data Center. The molecular ion for all three isomers is observed at m/z 181.

Table 1: Major Fragment Ions of Methyl 2-Nitrobenzoate (ortho)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 181 | 15 | [M]+• |

| 151 | 100 | [M - NO]+ |

| 135 | 30 | [M - NO2]+ |

| 121 | 85 | [M - C2H2O2]+ |

| 105 | 40 | [C7H5O]+ |

| 93 | 55 | [C6H5O]+ |

| 77 | 60 | [C6H5]+ |

| 65 | 45 | [C5H5]+ |

| 51 | 35 | [C4H3]+ |

Table 2: Major Fragment Ions of Methyl 3-Nitrobenzoate (meta)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 181 | 60 | [M]+• |

| 150 | 95 | [M - OCH3]+ |

| 122 | 100 | [M - C2H3O2]+ |

| 104 | 40 | [C7H4O]+ |

| 92 | 25 | [C6H4O]+ |

| 76 | 35 | [C6H4]+ |

| 64 | 20 | [C5H4]+ |

| 50 | 30 | [C4H2]+ |

Table 3: Major Fragment Ions of Methyl 4-Nitrobenzoate (para)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 181 | 55 | [M]+• |

| 150 | 100 | [M - OCH3]+ |

| 122 | 80 | [M - C2H3O2]+ |

| 104 | 35 | [C7H4O]+ |

| 92 | 20 | [C6H4O]+ |

| 76 | 30 | [C6H4]+ |

| 64 | 15 | [C5H4]+ |

| 50 | 25 | [C4H2]+ |

Fragmentation Pathways and Visualization

The fragmentation of methyl nitrobenzoates upon electron ionization is a complex process involving multiple competing pathways. The initial event is the removal of an electron to form the molecular ion (M+•) at m/z 181. Subsequent fragmentation is dictated by the relative positions of the nitro and ester groups.

Methyl 2-Nitrobenzoate (Ortho Isomer)

The ortho isomer exhibits a distinct fragmentation pattern due to the proximity of the nitro and methyl ester groups, a phenomenon often referred to as the "ortho effect." A prominent fragmentation pathway involves the loss of a neutral nitric oxide (NO) radical, leading to the base peak at m/z 151. This is followed by the loss of carbon monoxide (CO) to give the ion at m/z 121.

Methyl 3-Nitrobenzoate (Meta Isomer)

The meta isomer does not exhibit the same ortho effect. A major fragmentation pathway is the loss of a methoxy radical (•OCH3) to form the ion at m/z 150, which is the base peak. Another significant fragmentation is the loss of a neutral methyl formate molecule (HCOOCH3) to yield the ion at m/z 122.

Methyl 4-Nitrobenzoate (Para Isomer)

The fragmentation of the para isomer is very similar to that of the meta isomer. The most abundant fragment ion is also at m/z 150, corresponding to the loss of a methoxy radical. The ion at m/z 122 is also prominent. The subtle differences in the relative abundances of the fragment ions, as detailed in Table 3, can be used to distinguish it from the meta isomer.

Conclusion

The electron ionization mass spectra of methyl nitrobenzoate isomers provide distinct fragmentation patterns that allow for their differentiation. The ortho isomer is readily identified by the characteristic loss of NO, leading to a base peak at m/z 151. The meta and para isomers exhibit similar fragmentation pathways, dominated by the loss of a methoxy radical to produce the base peak at m/z 150. Careful comparison of the relative abundances of the fragment ions is necessary to distinguish between the meta and para isomers. This in-depth understanding of their fragmentation behavior is essential for accurate and reliable identification in various scientific and industrial applications.

References

Physical and chemical properties of Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dimethyl-5-nitrobenzoate is a nitroaromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data. The synthesis involves a two-step process: the nitration of 2,4-dimethylbenzoic acid to yield 2,4-dimethyl-5-nitrobenzoic acid, followed by a Fischer esterification with methanol to produce the final product. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Physical and Chemical Properties

While specific experimental data for this compound is not widely available in the literature, the following table summarizes its known and predicted properties. Further experimental determination of these values is recommended for precise applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | |

| CAS Number | 202264-66-2 | |

| Appearance | Solid | |

| Purity | 98% | [2] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the nitration of 2,4-dimethylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid.

Step 1: Synthesis of 2,4-dimethyl-5-nitrobenzoic acid

Reaction:

Experimental Protocol:

A detailed experimental protocol for the nitration of 2,4-dimethylbenzoic acid is as follows:

-

In a flask, cool 30 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 10 g (0.067 mol) of 2,4-dimethylimidazole to the cooled sulfuric acid while stirring.

-

In a separate container, prepare the nitrating mixture by carefully adding 30 mL of fuming nitric acid to the flask, ensuring the temperature is maintained at or below 0°C.[3]

-

After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at 0°C.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

-

Dry the solid product, 2,4-dimethyl-5-nitrobenzoic acid, under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

Reaction:

Experimental Protocol:

A general procedure for the Fischer esterification of a nitrobenzoic acid with methanol is as follows:[4]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethyl-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data and analysis based on the known effects of its functional groups on spectroscopic measurements.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group will be the most deshielded.

-

Methyl Protons: Two singlets corresponding to the two methyl groups on the benzene ring are expected in the upfield region (δ 2.0-3.0 ppm).

-

Ester Methyl Protons: A singlet for the methyl group of the ester functionality will likely appear around δ 3.9 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will show distinct signals, with those attached to the nitro and ester groups being significantly deshielded.

-

Methyl Carbons: The carbons of the two methyl groups on the ring and the ester methyl group will appear in the upfield region of the spectrum.

Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands are anticipated, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands for the C-O single bond of the ester will be present in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (209.20). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and the nitro group (-NO₂).

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of electrophilic aromatic substitution followed by nucleophilic acyl substitution.

This diagram illustrates that the product of the first step, 2,4-dimethyl-5-nitrobenzoic acid, serves as the starting material for the second step. The success of the overall synthesis is dependent on the successful completion of both individual reactions.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties, synthesis, and expected spectral characteristics of this compound. While a comprehensive set of experimental data is not yet available in the public domain, the information presented here, based on established chemical principles and data from similar compounds, offers a valuable starting point for researchers. The provided synthesis protocols are based on well-established reactions and can be adapted and optimized for specific laboratory conditions. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in various synthetic applications.

References

In-Depth Technical Guide: Safety Profile of Methyl 2,4-dimethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological data for Methyl 2,4-dimethyl-5-nitrobenzoate (CAS No. 202264-66-2) was not publicly available at the time of this writing. The following guide has been compiled using information from available data sheets for this compound, supplemented with data from structurally similar nitroaromatic compounds, and general toxicological principles for this chemical class. All data presented for analogous compounds should be considered as indicative and not a direct substitute for a complete SDS of the specified substance.

Executive Summary

This technical guide provides a detailed overview of the known and anticipated safety profile of this compound. Due to the limited availability of specific toxicological data for this compound, this document leverages information from closely related nitroaromatic compounds to provide a comprehensive assessment for researchers and professionals in drug development. The guide covers physicochemical properties, hazard classifications, and general experimental protocols relevant to the safety assessment of such compounds. Furthermore, it visualizes the metabolic pathways of nitroaromatic compounds and a standard workflow for acute toxicity testing.

Physicochemical Properties

The following table summarizes the available physicochemical properties for this compound and its structural analogs, Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate. This comparative data is essential for understanding the potential behavior and exposure routes of the target compound.

| Property | This compound | Methyl 2-nitrobenzoate | Methyl 4-nitrobenzoate |

| CAS Number | 202264-66-2 | 606-27-9 | 619-50-1 |

| Molecular Formula | C₁₀H₁₁NO₄ | C₈H₇NO₄ | C₈H₇NO₄ |

| Molecular Weight | 209.20 g/mol | 181.15 g/mol | 181.15 g/mol |

| Appearance | Solid | Amber Liquid | - |

| Melting Point | Not available | -13 °C | 94-96 °C |

| Boiling Point | Not available | 104-106 °C @ 0.1 hPa | Not available |

| Purity | 95% | Not available | >= 90 - <= 100% |

Hazard Identification and Classification

Based on the available Safety Data Sheet from Combi-Blocks for this compound, the GHS classification indicates potential hazards.[1] The hazard statements for a closely related compound, Methyl 2-methyl-5-nitrobenzoate, suggest it is harmful if swallowed (Acute Toxicity, Oral, Category 4). It is crucial to handle this compound with appropriate caution, assuming it may present similar hazards.

General Hazards Associated with Nitroaromatic Compounds:

-

Toxicity: Many nitroaromatic compounds are known to be toxic. The toxicity is often related to the number and position of the nitro groups on the aromatic ring.

-

Metabolic Activation: The nitro group can be metabolically reduced in vivo to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

-

Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized protocols are employed for determining the safety of new chemical entities. The following are detailed methodologies for key acute toxicity studies, based on established guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a limit test or a full LD50 study in rodents (e.g., rats or mice).

-

Limit Test:

-

A single high dose (e.g., 2000 or 5000 mg/kg body weight) of the test substance is administered orally by gavage to a small group of animals (typically 3-5).

-

The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

If no mortality is observed, the LD50 is considered to be greater than the tested dose, and further testing at higher doses may not be necessary.

-

-

Full LD50 Study (e.g., Up-and-Down Procedure):

-

A single animal is dosed with a starting dose level.

-

The animal is observed for a defined period (e.g., 48 hours).

-

If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased.

-

This sequential dosing continues until a specified number of reversals in the outcome (survival/death) are observed.

-

The LD50 is then calculated using the maximum likelihood method.

-

Acute Dermal Toxicity

This test assesses the toxicity of a substance upon dermal application.

-

The test substance is applied uniformly to a shaved area of the skin (typically on the back) of a group of animals (e.g., rats or rabbits).

-

The application site is covered with a porous gauze dressing and a non-irritating tape.

-

The animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

-

The LD50 is determined based on mortality at different dose levels.

Acute Inhalation Toxicity

This study evaluates the toxicity of a substance when inhaled.

-

Animals are placed in an inhalation chamber and exposed to the test substance as a vapor, aerosol, or dust at a specific concentration for a defined period (typically 4 hours).

-

Control animals are exposed to filtered air under the same conditions.

-

The animals are observed for 14 days for signs of toxicity.

-

The LC50 (median lethal concentration) is determined based on mortality at different exposure concentrations.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds is linked to their metabolic activation. The following diagram illustrates the general pathways involved.

Caption: Metabolic activation pathway of nitroaromatic compounds.

General Experimental Workflow for Acute Toxicity Assessment

The following diagram outlines a logical workflow for the acute toxicity assessment of a chemical substance.

Caption: Experimental workflow for acute toxicity assessment.

Conclusion

While a complete safety profile for this compound is not yet publicly available, the information gathered from its structural analogs and the broader class of nitroaromatic compounds provides a solid foundation for its safe handling and use in a research and development setting. It is imperative that this compound be handled with the precautions appropriate for a potentially hazardous substance, including the use of personal protective equipment and adherence to standard laboratory safety protocols. Further toxicological studies are necessary to fully characterize its safety profile. Researchers are strongly encouraged to obtain the full Safety Data Sheet from the supplier before use.

References

An In-Depth Technical Guide to the Handling and Storage of Crystalline Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for crystalline nitroaromatic compounds. These energetic materials, while invaluable in various research and development applications, possess inherent hazards that necessitate stringent safety protocols and a thorough understanding of their chemical and physical properties. This document outlines best practices for laboratory handling, appropriate storage conditions, and methods for assessing their thermal stability and impact sensitivity.

Introduction to Crystalline Nitroaromatic Compounds

Crystalline nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the stable aromatic structure, imparts these compounds with their energetic properties.[1] While many are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, some, like 2,4,6-trinitrotoluene (TNT), are well-known explosives.[2] Their crystalline form can influence their stability and sensitivity, making proper handling and storage paramount to ensure laboratory safety. Improper management of these compounds, such as allowing picric acid to dry out, can lead to the formation of highly shock-sensitive crystals, posing a significant explosion hazard.[3][4][5][6]

Safety Data and Physical Hazards

A critical aspect of safely handling crystalline nitroaromatic compounds is understanding their key hazard indicators: thermal stability and impact sensitivity. This data allows for a comprehensive risk assessment and the implementation of appropriate control measures.

Thermal Stability

Thermal stability refers to a substance's resistance to decomposition as a function of temperature. For nitroaromatic compounds, decomposition can be rapid and highly exothermic, potentially leading to a runaway reaction and explosion. Differential Scanning Calorimetry (DSC) is a primary technique used to determine the decomposition temperature of these materials.

Table 1: Decomposition Temperatures of Selected Crystalline Nitroaromatic Compounds

| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) |

| 2-Nitrotoluene (2-NT) | ~310 | ~441 |

| 3-Nitrotoluene (3-NT) | ~302 | ~434 |

| 1,3-Dinitrobenzene | - | ~385 |

| 2,4,6-Trinitrotoluene (TNT) | ~280 | ~300 |

| Picric Acid | - | ~300-330 |

Note: Decomposition temperatures can be influenced by factors such as heating rate, sample purity, and confinement. The data presented is a summary from various sources for comparative purposes.[7][8]

Impact Sensitivity